molecular formula C18H24N6O B6444633 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2548987-73-9

4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B6444633
CAS No.: 2548987-73-9
M. Wt: 340.4 g/mol
InChI Key: DFZMCCAIEINHPP-UHFFFAOYSA-N
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Description

The compound “4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine” is a complex organic molecule. It is related to Imatinib , a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . This flexible molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Scientific Research Applications

4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has been studied for its potential applications in scientific research. It has been used in a variety of studies to investigate the effects of morpholine-based compounds on biochemical and physiological processes. For example, this compound has been used to study the effects of morpholine-based compounds on the expression of genes involved in the regulation of cell growth and differentiation. Additionally, this compound has been used to study the effects of morpholine-based compounds on the expression of proteins involved in the regulation of cell metabolism and apoptosis.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis.

Advantages and Limitations for Lab Experiments

The use of 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine in laboratory experiments has several advantages. Firstly, this compound is a small molecule that can be easily synthesized in the laboratory. Additionally, this compound has been shown to modulate the expression of genes and proteins involved in the regulation of cell growth and differentiation, as well as modulate the expression of proteins involved in the regulation of cell metabolism and apoptosis. Finally, this compound has been shown to activate the serotonin 5-HT2A receptor and the muscarinic acetylcholine receptor, which may lead to a variety of physiological effects.
However, the use of this compound in laboratory experiments also has several limitations. Firstly, the mechanism of action of this compound is not yet fully understood. Additionally, the biochemical and physiological effects of this compound are not yet fully understood. Finally, the use of this compound in laboratory experiments may lead to unexpected side effects.

Future Directions

There are several potential future directions for the study of 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine. Firstly, further research is needed to better understand the mechanism of action of this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, further research is needed to determine the potential therapeutic applications of this compound.

Synthesis Methods

4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can be synthesized in the laboratory using a two-step synthesis process. The first step involves the reaction of 4-bromopyridine-3-methyl with piperazine in the presence of a base such as potassium carbonate to yield this compound. This reaction is typically conducted in an inert atmosphere such as nitrogen or argon. The second step involves the reaction of the intermediate product with morpholine in the presence of a base such as potassium carbonate to yield this compound. This reaction is typically conducted in an inert atmosphere such as nitrogen or argon.

Properties

IUPAC Name

4-[4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-2-16(14-19-4-1)15-22-6-8-23(9-7-22)17-3-5-20-18(21-17)24-10-12-25-13-11-24/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMCCAIEINHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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